4-Morpholinobutanoic acid hydrochloride
Overview
Description
4-Morpholinobutanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 . It is used in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of 4-Morpholinobutanoic acid hydrochloride consists of 8 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be determined using various spectroscopic techniques.Scientific Research Applications
Analytical Testing in Pharmaceutical Research
4-Morpholinobutanoic acid hydrochloride: is utilized in analytical testing within pharmaceutical research to detect, identify, and quantify impurities in drug substances . This process is crucial for ensuring the safety and efficacy of pharmaceutical products.
Early Formulation Feasibility Studies
This compound plays a role in early formulation feasibility studies. Researchers use it to assess the stability and compatibility of drug formulations, which is a vital step in the development of new medications .
Stress Testing for Degradation Impurities
Stress testing is conducted to determine the degradation impurities that a drug substance may produce under various conditions4-Morpholinobutanoic acid hydrochloride is used to identify these impurities, which is essential for understanding the shelf-life and storage requirements of pharmaceuticals .
Method Development, Validation, and Transfer
In the realm of analytical chemistry, developing, validating, and transferring analytical methods is a key application of 4-Morpholinobutanoic acid hydrochloride . It aids in establishing robust analytical procedures that are critical for quality control .
Spiking Studies During Process R&D
During process research and development, spiking studies involve adding a known quantity of this compound to a mixture to test the efficiency of purification processes. It helps demonstrate the depletion of impurities upon recrystallization .
Recording Retention Times and Spectra
The compound is used to record retention times and spectra in chromatographic and spectroscopic analyses. These parameters are important for the identification and quantification of substances in complex mixtures .
Determination of Relative Response Factors
In quantitative analysis, determining the relative response factors of analytical instruments is another application4-Morpholinobutanoic acid hydrochloride is used to calibrate instruments to ensure accurate measurement results .
Identification of Unknown Impurities
Lastly, this compound assists in identifying unknown impurities that may form under International Council for Harmonisation (ICH) stability conditions. This is vital for maintaining the integrity of pharmaceutical products over time .
properties
IUPAC Name |
4-morpholin-4-ylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c10-8(11)2-1-3-9-4-6-12-7-5-9;/h1-7H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWYWIYUQZVZAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508437 | |
Record name | 4-(Morpholin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39493-84-0 | |
Record name | 4-(Morpholin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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